molecular formula C7H13N B1582482 Diallylmethylamine CAS No. 2424-01-3

Diallylmethylamine

Cat. No. B1582482
CAS RN: 2424-01-3
M. Wt: 111.18 g/mol
InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N
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Description

Diallylmethylamine is a tertiary amine . It is a chemical compound with the molecular formula (CH2=CHCH2)2NCH3 .


Synthesis Analysis

Diallylmethylamine can be prepared from the reaction between aqueous methylamine and allylchloride in the presence of polyglycol-400, which acts as a phase transfer catalyst . It may also be used in the synthesis of diallyldimethylammonium iodide, diallylethylmethylammonium bromide, diallylbenzylmethylammonium chloride, and alkyl substituted diallylmethyl quaternary ammonium salt monomers .


Molecular Structure Analysis

The molecular weight of Diallylmethylamine is 111.18 . The molecular structure can be represented as (CH2=CHCH2)2NCH3 .


Chemical Reactions Analysis

Diallylmethylamine interacts with its own radicals in solvent. The potential energy profiles of reactions of Diallylmethylamine and its protonated and quaternary forms with their own radicals were calculated by the semiempirical MNDO-PM3 method .


Physical And Chemical Properties Analysis

Diallylmethylamine has a refractive index of n20/D 1.43 (lit.), a boiling point of 111 °C (lit.), and a density of 0.789 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reaction Mechanisms in Polymerization

Diallylmethylamine (DAMA) has been studied for its role in radical polymerization, particularly in the synthesis of high-molecular-weight polymers. Research by Timofeeva et al. (1999) focused on the interaction of DAMA and its protonated and quaternary forms with their own radicals in solvent, providing insights into the chain propagation and transfer mechanisms in polymerization. This study is crucial for understanding how protonation and quaternization affect the activation energy of mobile allyl hydrogen atom abstraction, impacting the synthesis of polymers based on diallylamine monomers (Timofeeva, Vasilieva, Kleshcheva, & Topchiev, 1999).

Biodegradable Polyurethanes

Mahkam and Sharifi-Sanjani (2003) explored the preparation of new biodegradable polyurethanes using cubylamines and cubylmethylamines, highlighting their potential as antiviral agents. This research is significant in developing drug-polymer conjugates with prolonged activity due to the slow release of active compounds, offering a novel approach in therapeutic agents (Mahkam & Sharifi-Sanjani, 2003).

Polycyclic Architecture Construction

Liu, Sun, and Yan (2022) investigated the construction of polycyclic architectures via a multicomponent reaction involving amino acids and dialkyl but-2ynedioates, among other compounds. This study highlights the versatility of DAMA in forming complex molecular structures, essential for the development of new materials and drugs (Liu, Sun, & Yan, 2022).

Organosilver(I) Coordination Networks

The study by Li et al. (2012) demonstrated the use of DAMA in forming stable crystalline network structures with organosilver(I). This research is crucial for the development of materials with potential applications in catalysis, sensor technology, and molecular electronics (Li, Sun, Hao, Zhao, Huang, & Zheng, 2012).

Synthesis of Novel Polymers

Timofeeva et al. (2005) conducted a study on the synthesis of novel polymers based on monomers of the diallylmethylamine series. This research provides valuable insights into the mechanistic and kinetic aspects of polymerization, essential for developing new polyamine materials (Timofeeva, Kleshcheva, Vasilieva, Gromova, Timofeeva, & Filatova, 2005).

Safety And Hazards

Diallylmethylamine is considered hazardous. It is classified as a flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored under inert gas, away from heat/sparks/open flames/hot surfaces, and in a well-ventilated place .

properties

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESLFUSXZBFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55553-13-4
Record name Poly(methyldiallylamine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55553-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID2062402
Record name N-Methyldiallylamine
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallylmethylamine

CAS RN

2424-01-3
Record name Diallylmethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2424-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diallylmethylamine
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Record name 2-Propen-1-amine, N-methyl-N-2-propen-1-yl-
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Record name N-Methyldiallylamine
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Record name N-methyldiallylamine
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Record name DIALLYLMETHYLAMINE
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Synthesis routes and methods

Procedure details

Part 1 A copolymer of N-methyl diallylamine and diallylamine is prepared according to the procedure of Example 1, Part 1, except that a mixture of 200 grams of N-methyl diallylamine hydrochloride and 50 grams of diallylamine hydrochloride is substituted for the 258 grams of diallylamine hydrochloride and 455 grams of dimethyl sulfoxide and 5 grams of ammonium persulfate are used. The copolymer (75 grams) is water-soluble, has an RSV of 0.2 and contains by NMR analysis 90 weight percent of N-methyl diallylamine hydrochloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
copolymer
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
SA Umoren, MM Solomon, SA Ali… - Materials Science and …, 2019 - Elsevier
A novel random copolymer 4, containing diallylmethylamine and N 1 ,N 1 -diallyl-N 1 -methyl-N 6 ,N 6 ,N 6 -tripropylhexane-1,6-diammonium dibromide units in a 1:1 ratio (polymer 4) …
Number of citations: 67 www.sciencedirect.com
LM Timofeeva, YA Vasilieva, NA Kleshcheva… - Russian chemical …, 1999 - Springer
The potential energy profiles of reactions of diallylmethylamine and its protonated and quaternary forms with their own radicals were calculated by the semiempirical MNDO-MP3 …
Number of citations: 18 link.springer.com
M Takeuchi, K Kondo, H Kuri, M Bunya… - Journal of The …, 2012 - iopscience.iop.org
… This additive is a diallylmethylamine copolymer, and contains cationic nitrogen, chloride ion and sulfur dioxide in its structure. The counter ion of the diallylmethylamine copolymer was …
Number of citations: 38 iopscience.iop.org
M Takeuchi, Y Anami, Y Yamada, M Bunya… - …, 2014 - jstage.jst.go.jp
… -ion of a diallylmethylamine-type polymer additive having a tertiary amine that can be expected to lead to favorable via-filling. We fabricated diallylmethylamine-type polymers with each …
Number of citations: 3 www.jstage.jst.go.jp
M Takeuchi, K Kondo, H Kuri, M Bunya… - ECS …, 2012 - iopscience.iop.org
… This additive is a diallylmethylamine copolymer, and it has cationic nitrogen and chloride ions and sulfur dioxide in its structure. The counter ion of diallylmethylamine copolymer was …
Number of citations: 2 iopscience.iop.org
T Ueda, S Harada - Journal of Applied Polymer Science, 1968 - Wiley Online Library
… diallyldiethylammonium chloride402 copolymer [P( DADEAmClSOz)] , diallylmethylamine hydrochloride402 copolymer [P( DAMA-HCISOz)]… of diallylmethylamine hydrochloride and SOZ …
Number of citations: 24 onlinelibrary.wiley.com
F Gu, H Dong, Y Li, Z Sun, F Yan - Macromolecules, 2014 - ACS Publications
… Pyrrolidinium-based AEMs with enhanced alkaline stability were synthesized by free radical polymerization of a diallylmethylamine hydrochloride monomer. These AEMs were …
Number of citations: 138 pubs.acs.org
JB Peel, GD Willett - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… In comparing the spectra of diallylamine and diallylmethylamine we note as expected a 0.38 eV destabilization of the first ionization potential of the diallylmethylamine, this being …
Number of citations: 16 www.publish.csiro.au
J Qin, J Guo, Q Xu, Z Zheng, H Mao… - ACS applied materials & …, 2017 - ACS Publications
… In brief, poly(diallylmethylamine hydrochloride) was synthesized by a typical reversible … A mixture containing synthesized poly(diallylmethylamine) (with the same molecular weight and …
Number of citations: 140 pubs.acs.org
LM Timofeeva, YA Vasilieva… - Russian …, 1999 - New York: Consultants Bureau …
Number of citations: 3

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